molecular formula C15H21NO3 B13555389 2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine

2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine

Cat. No.: B13555389
M. Wt: 263.33 g/mol
InChI Key: GDAJWTSYHHQLKP-UHFFFAOYSA-N
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Description

2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound with the molecular formula C15H21NO3. This compound features a cyclopentene ring, an ether linkage, and a dimethoxyphenyl group, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-(4-cyclopent-3-en-1-yloxy-3,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C15H21NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h3-4,9-10,12H,5-8,16H2,1-2H3

InChI Key

GDAJWTSYHHQLKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2CC=CC2)OC)CCN

Origin of Product

United States

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